

# Structure and characterization of 2-Methyl-2-(3-nitrophenyl)-1,3-dioxolane.

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

2-Methyl-2-(3-nitrophenyl)-1,3dioxolane

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## Technical Guide: 2-Methyl-2-(3-nitrophenyl)-1,3-dioxolane

For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

This document provides a comprehensive technical overview of **2-Methyl-2-(3-nitrophenyl)-1,3-dioxolane**, a heterocyclic compound often utilized as a protected form of 3-nitroacetophenone in multi-step organic synthesis. This guide details its chemical structure, synthesis, and spectroscopic characterization. The content includes detailed experimental protocols, tabulated analytical data, and workflow diagrams to support researchers in its application.

## **Chemical Structure and Properties**

**2-Methyl-2-(3-nitrophenyl)-1,3-dioxolane** is a ketal derived from the reaction of 3-nitroacetophenone and ethylene glycol. The 1,3-dioxolane ring serves as a protecting group for the ketone functionality, rendering it inert to various reagents such as nucleophiles and reducing agents, which would otherwise react with the carbonyl group.

Chemical Identity:



• IUPAC Name: 2-Methyl-2-(3-nitrophenyl)-1,3-dioxolane

CAS Number: 51226-13-2[1][2]

Molecular Formula: C10H11NO4[1][2]

Molecular Weight: 209.20 g/mol [1]

Canonical SMILES: CC1(OCCO1)C2=CC(=CC=C2)--INVALID-LINK--[O-][1]

InChi Key: GMSSLCFXSWWJOF-UHFFFAOYSA-N[1]

## **Synthesis**

The primary method for the synthesis of **2-Methyl-2-(3-nitrophenyl)-1,3-dioxolane** is the acid-catalyzed ketalization of 3-nitroacetophenone with ethylene glycol. This reaction is an equilibrium process, and to drive it towards the product, water is typically removed as it is formed, often through azeotropic distillation.

#### **Experimental Protocol: Acid-Catalyzed Ketalization**

This protocol is based on established methods for ketalization of acetophenones.[3][4][5]

#### Materials:

- 3-Nitroacetophenone
- Ethylene glycol (1.2 2.0 equivalents)
- Anhydrous toluene or benzene
- Acid catalyst (e.g., p-toluenesulfonic acid, PTSA)
- Anhydrous sodium sulfate or magnesium sulfate
- Sodium bicarbonate solution (saturated)
- Ethyl acetate



#### Equipment:

- · Round-bottom flask
- Dean-Stark apparatus or Soxhlet extractor with a drying agent
- Reflux condenser
- Magnetic stirrer and stir bar
- Heating mantle
- · Separatory funnel
- Rotary evaporator

#### Procedure:

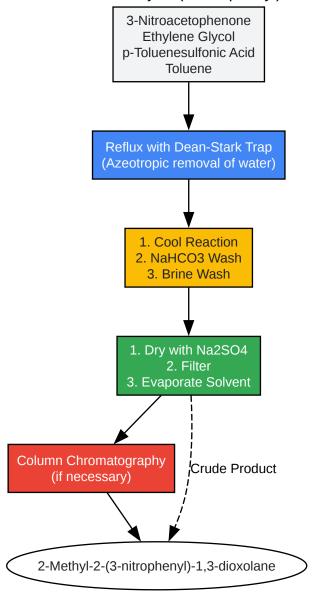
- To a round-bottom flask, add 3-nitroacetophenone, anhydrous toluene (or benzene), and ethylene glycol.
- Add a catalytic amount of p-toluenesulfonic acid.
- Assemble the Dean-Stark apparatus and reflux condenser.
- Heat the mixture to reflux with vigorous stirring. Water will be collected in the Dean-Stark trap
  as an azeotrope with the solvent.
- Continue the reaction until no more water is collected, typically for several hours.
- Cool the reaction mixture to room temperature.
- Transfer the mixture to a separatory funnel and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with brine.
- Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
- Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.



 The product can be further purified by column chromatography or recrystallization if necessary.

#### **Synthesis Workflow Diagram**

Synthesis Workflow for 2-Methyl-2-(3-nitrophenyl)-1,3-dioxolane



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Caption: Synthesis workflow from reactants to final product.

## **Spectroscopic Characterization**



The structure of **2-Methyl-2-(3-nitrophenyl)-1,3-dioxolane** can be confirmed through various spectroscopic techniques. Below is a summary of expected and reported spectral data.

#### **Nuclear Magnetic Resonance (NMR) Spectroscopy**

NMR spectroscopy is a powerful tool for the structural elucidation of this molecule. The proton (¹H) and carbon-13 (¹³C) NMR spectra will show characteristic signals for the methyl, dioxolane, and nitrophenyl groups.

Table 1: Predicted <sup>1</sup>H NMR Spectral Data

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration	Assignment
~1.7	Singlet	3Н	-СН₃
~4.0-4.2	Multiplet	4H	-OCH <sub>2</sub> CH <sub>2</sub> O-

| ~7.5-8.4 | Multiplet | 4H | Aromatic protons |

Table 2: Predicted <sup>13</sup>C NMR Spectral Data

Chemical Shift (δ, ppm)	Assignment	
~25-30	-СН₃	
~65	-OCH2CH2O-	
~108-110	Quaternary Carbon (C-O)	
~122-148	Aromatic Carbons	

| ~148 | Aromatic Carbon (C-NO<sub>2</sub>) |

## Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the nitro group, aromatic C-H bonds, and the C-O bonds of the dioxolane ring. The absence of a strong carbonyl (C=O) peak



around 1680-1700 cm<sup>-1</sup>, which is characteristic of the starting material (3-nitroacetophenone), is a key indicator of a successful reaction.

Table 3: Predicted FT-IR Spectral Data

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~3100-3000	Medium	Aromatic C-H Stretch
~2990-2880	Medium	Aliphatic C-H Stretch
~1530 & ~1350	Strong	Asymmetric & Symmetric N-O Stretch (NO <sub>2</sub> )

| ~1200-1000 | Strong | C-O Stretch (Acetal) |

#### **Mass Spectrometry (MS)**

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Table 4: Predicted Mass Spectrometry Data

m/z	Interpretation
209	[M]+, Molecular Ion
194	[M - CH <sub>3</sub> ] <sup>+</sup>
163	[M - NO <sub>2</sub> ] <sup>+</sup>

| 150 | Fragmentation of nitrophenyl moiety |

## Role in Drug Development and Research

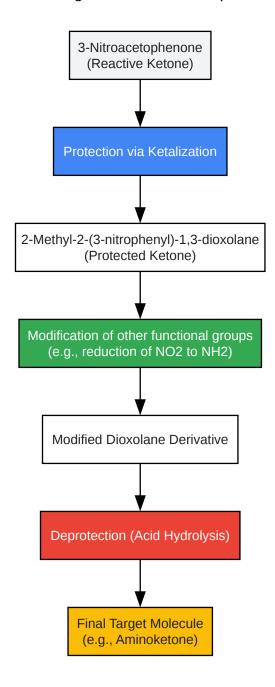
**2-Methyl-2-(3-nitrophenyl)-1,3-dioxolane** is not typically investigated for its own biological activity. Instead, its significance lies in its role as a key synthetic intermediate. The protection of the ketone in 3-nitroacetophenone allows for chemical modifications on other parts of the



molecule, such as the nitro group or the aromatic ring, without interference from the highly reactive carbonyl group.

#### **Logical Relationship Diagram**

The following diagram illustrates the logical role of this compound in a synthetic strategy.



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